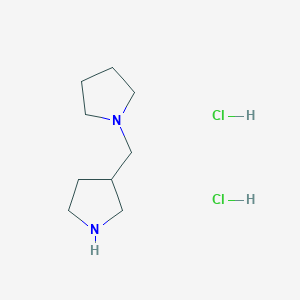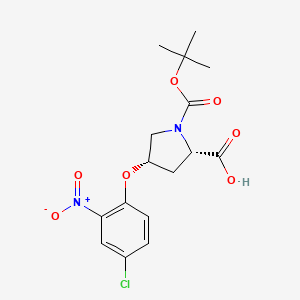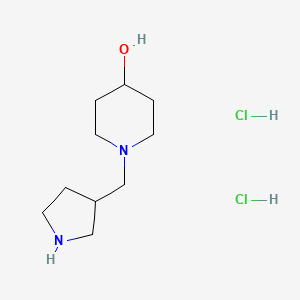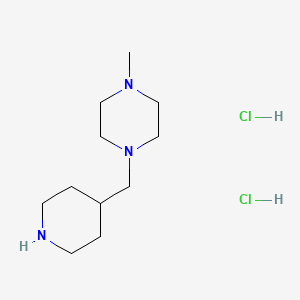
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride
概要
説明
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is a chemical compound that features a pyrrolidine ring structure. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. This compound is often utilized in various scientific research fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common synthetic route is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is carried out under specific conditions to ensure the formation of the desired pyrrolidine ring structure. Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .
化学反応の分析
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-diones, while reduction may yield pyrrolidine-2-ones .
科学的研究の応用
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enantioselective proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application of the compound .
類似化合物との比較
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrolidine-2-one: This compound is a derivative of pyrrolidine and is used in similar applications.
Pyrrolidine-2,5-diones: These compounds are formed through the oxidation of pyrrolidine and have similar chemical properties.
The uniqueness of this compound lies in its specific ring structure and the ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)pyrrolidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-6-11(5-1)8-9-3-4-10-7-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVIZVCBDAZJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)

![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)
![1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398260.png)



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)
